N'-(4-methylphenyl)ethanimidamide
Description
N'-(4-Methylphenyl)ethanimidamide (CAS 14277-01-1) is an ethanimidamide derivative characterized by a 4-methylphenyl substituent attached to the amidine core. Its molecular formula is C₉H₁₂N₂, with a molecular weight of 148.21 g/mol. The compound is synthesized via the reaction of (4-methylphenyl)acetonitrile with hydroxylamine hydrochloride and sodium carbonate in methanol/water, yielding a waxy solid (30.9 g) with a mass spectrometry (MS) peak at m/z 165.3 (M+1) . This compound serves as a precursor in medicinal and materials chemistry due to its reactive amidine group, which facilitates further functionalization.
Properties
CAS No. |
14277-01-1 |
|---|---|
Molecular Formula |
C9H12N2 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
N'-(4-methylphenyl)ethanimidamide |
InChI |
InChI=1S/C9H12N2/c1-7-3-5-9(6-4-7)11-8(2)10/h3-6H,1-2H3,(H2,10,11) |
InChI Key |
KOAHIMXJRBTBEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methylphenyl)ethanimidamide typically involves the reaction of 4-methylbenzonitrile with ethanimidamide under specific conditions. One common method is the catalytic hydrogenation of 4-methylbenzonitrile in the presence of a suitable catalyst such as palladium on carbon (Pd/C) to yield N’-(4-methylphenyl)ethanimidamide .
Industrial Production Methods
Industrial production of N’-(4-methylphenyl)ethanimidamide may involve large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(4-methylphenyl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethanimidamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-methylbenzoic acid or 4-methylbenzonitrile.
Reduction: Formation of 4-methylphenylamine.
Substitution: Formation of various substituted ethanimidamides depending on the nucleophile used.
Scientific Research Applications
N’-(4-methylphenyl)ethanimidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(4-methylphenyl)ethanimidamide involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Local Anesthetic Activity
Antiplasmodial Activity
- 2-(4-Chlorophenyl)-N′-hydroxyethanimidamide : Demonstrates antiplasmodial potency, attributed to the chloro substituent’s ability to modulate electron density and interact with parasitic targets .
Structural and Reactivity Comparisons
- Heterocyclic Modifications : Derivatives with piperidinyl (e.g., (1Z)-N'-hydroxy-2-(1-propyl-4-piperidinyl)ethanimidamide) or benzimidazole moieties exhibit enhanced interactions with transition metals, altering electronic profiles and reactivity .
Thermal and Solubility Properties
Research Findings and Implications
- Synthetic Efficiency : Yields vary significantly (58–93%) based on substituents and reaction conditions, emphasizing the need for optimized protocols .
- Activity Modulation : Substituents like chloro, nitro, and ethoxy directly influence biological activity, enabling targeted design for drug discovery .
- Thermal Properties : Calculated boiling points (e.g., 548.98 K for methanimidamide analogs) provide insights into volatility and purification strategies .
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